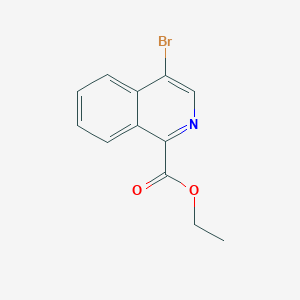

Ethyl 4-bromoisoquinoline-1-carboxylate

Description

Ethyl 4-bromoisoquinoline-1-carboxylate (CAS: 1823403-20-8) is a brominated isoquinoline derivative featuring an ethyl ester group at the 1-position and a bromine substituent at the 4-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic frameworks. Analytical characterization methods such as NMR, HPLC, and LC-MS confirm its structural integrity and purity, which typically exceeds 95% . Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 296.12 g/mol.

The bromine atom at the 4-position enhances electrophilic substitution reactivity, while the ethyl ester group contributes to solubility in organic solvents. These features make it a versatile building block for synthesizing pharmacologically active molecules or ligands in coordination chemistry.

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 4-bromoisoquinoline-1-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3 |

InChI Key |

XZMMTEITCDXZAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction proceeds under heating conditions to yield 4-bromoisoquinoline, which can then be esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Bromine

The bromine atom at position 4 of the isoquinoline ring acts as a leaving group, enabling substitution reactions. Experimental studies demonstrate that this site reacts with nucleophiles such as amines, thiols, or alkoxides under mild conditions. For example, Suzuki–Miyaura cross-coupling reactions are feasible, where the bromine is replaced by aryl or alkyl groups using palladium catalysts .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid | THF/water, 80°C | Aryl/alkyl-substituted isoquinoline |

| Amination | NH₂⁻/NH₃ | DMF, 60°C | 4-Aminoisoquinoline derivatives |

Oxidation of the Isoquinoline Ring

The isoquinoline moiety undergoes oxidation to form quinoline N-oxides. This reaction is typically catalyzed by peroxides or peracids in acidic conditions. For example, treatment with hydrogen peroxide in acetic acid can convert the isoquinoline core into its N-oxide derivative, altering its electronic properties.

Reduction of the Ester Group

The ethyl ester group is susceptible to reduction. Using lithium aluminum hydride (LiAlH₄) in diethyl ether, the ester is reduced to the corresponding alcohol (4-bromoisoquinoline-1-carboxylic acid). Further reduction with stronger agents like sodium borohydride can yield isoquinoline-1-carboxylic acid.

| Reduction Pathway | Reagent | Conditions | Product |

|---|---|---|---|

| Ester to Alcohol | LiAlH₄ | Diethyl ether, 0°C | 4-Bromoisoquinoline-1-carboxylic acid |

| Ester to Acid | NaBH₄ | THF/water, reflux | Isoquinoline-1-carboxylic acid |

Suzuki–Miyaura Coupling

Ethyl 4-bromoisoquinoline-1-carboxylate participates in Suzuki reactions, replacing the bromine atom with aryl or heteroaryl groups. A study using Pd(dppf)Cl₂ as a catalyst achieved high yields (88%) when coupled with aryl boronic acids . The reaction typically occurs in THF/water mixtures under microwave heating, enabling efficient bond formation.

C–H Functionalization

Recent advances in C–H activation allow direct functionalization at the isoquinoline core. For example, under nickel catalysis, the compound undergoes alkylation at position 4 using vinyl ketones as electrophiles. This method avoids pre-activation of the C–H bond, offering a streamlined route to substituted isoquinolines .

Structural Influences on Reactivity

The presence of the ethyl ester group at position 1 influences reaction selectivity:

-

Electron-Directing Effects : The ester group stabilizes the isoquinoline ring via resonance, potentially increasing the electrophilicity of the C-4 position.

-

Steric Effects : The ethyl ester may hinder bulky nucleophiles from attacking the C-4 bromine, favoring smaller nucleophiles like azide or thiolates.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. The bromine substituent is hypothesized to enhance binding to DNA or protein targets, though detailed mechanisms remain under investigation.

Pharmaceutical Intermediate

The compound serves as a building block in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its ability to undergo Suzuki coupling and C–H activation makes it a valuable scaffold for generating diverse heteroaromatic libraries .

Comparison of Reactions with Related Compounds

| Feature | This compound | Mthis compound |

|---|---|---|

| Ester Group | Ethyl | Methyl |

| C-4 Reactivity | High (Suzuki coupling, substitution) | Similar |

| Reduction Products | Carboxylic acid | Carboxylic acid |

| Biological Activity | Antiproliferative | Under investigation |

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromoisoquinoline-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Coupling Reactions : It participates in Suzuki and Heck reactions to form extended conjugated systems.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly:

- Neurological Disorders : Research indicates that derivatives of this compound may interact with neurotransmitter receptors, suggesting possible applications in treating conditions like Parkinson's disease.

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic applications of this compound:

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HeLa | 18 |

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Antimicrobial Activity Study

Another study assessed the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 20 |

This study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 4-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Ethyl 4-bromoisoquinoline-1-carboxylate shares structural homology with several isoquinoline and quinoline derivatives. The table below highlights key analogues and their similarity metrics (based on molecular topology and substituent patterns):

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|

| Ethyl 6-bromoisoquinoline-3-carboxylate | 660830-62-6 | C₁₂H₁₀BrNO₂ | 0.97 | Bromine at 6-position; ester at 3 |

| Ethyl 7-bromoisoquinoline-3-carboxylate | 1020576-70-8 | C₁₂H₁₀BrNO₂ | 0.97 | Bromine at 7-position; ester at 3 |

| Ethyl 6-bromoisoquinoline-1-carboxylate | 1823278-31-4 | C₁₂H₁₀BrNO₂ | 0.95 | Bromine at 6-position; ester at 1 |

| Ethyl 4-bromoquinoline-2-carboxylate | N/A | C₁₂H₁₀BrNO₂ | 0.94 | Quinoline backbone; ester at 2 |

| Mthis compound | 1512077-05-2 | C₁₁H₈BrNO₂ | N/A | Methyl ester; similar substitution |

Key Observations :

- Ester Group Location : Shifting the ester from the 1- to 3-position (e.g., 660830-62-6) modifies electronic distribution, impacting hydrogen-bonding capacity (e.g., topological polar surface area decreases from ~39.2 Ų in the parent compound to ~35 Ų) .

- Backbone Differences: Replacing the isoquinoline core with quinoline (e.g., Ethyl 4-bromoquinoline-2-carboxylate) reduces similarity (score: 0.94) due to altered π-stacking and dipole interactions .

Physicochemical Properties

The ethyl ester group in this compound confers moderate lipophilicity (predicted XLogP3: ~3.3), comparable to its methyl-substituted analogue (Mthis compound, XLogP3: ~2.9). Key differences include:

- Molecular Weight : Ethyl derivatives are ~14 g/mol heavier than methyl counterparts.

- Rotatable Bonds : Ethyl esters (3 rotatable bonds) offer greater conformational flexibility than methyl esters (2 rotatable bonds), influencing pharmacokinetic properties .

- Purity and Availability: this compound is typically stocked at >95% purity, whereas analogues like Ethyl 7-bromoisoquinoline-1-carboxylate (CAS: 476471-37-1) may require custom synthesis .

Biological Activity

Ethyl 4-bromoisoquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position of the isoquinoline ring and an ethyl carboxylate group. This unique structure influences its reactivity and biological properties, making it a valuable target for synthesis and study.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in specific tumor types.

- Enzyme Modulation : this compound can interact with enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.

The mechanism through which this compound exerts its biological effects involves:

- Target Interaction : The bromine atom and carboxylate group enhance its binding affinity to molecular targets, such as enzymes and receptors.

- Pathway Modulation : It may influence signaling pathways related to cell proliferation, apoptosis, and antimicrobial action.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-bromoquinoline-6-carboxylate | C12H10BrNO2 | Different position of bromine; distinct activity. |

| Mthis compound | C11H10BrNO2 | Methyl group affects solubility and reactivity. |

| 4-Bromoisoquinoline | C9H6BrN | Lacks carboxylate; differing chemical properties. |

Anticancer Activity

A study focused on the antiproliferative effects of this compound against neuroendocrine prostate cancer cells demonstrated significant inhibitory activity. The compound showed an IC50 value of approximately , indicating potent anticancer properties with a selectivity index greater than 190-fold compared to other cancer cell lines .

Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. Results indicated that the compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria . This suggests potential for development into an antimicrobial agent.

Research Findings

Recent literature has highlighted the following findings regarding this compound:

- Synthesis Improvements : Enhanced synthetic routes have been developed to increase yield and purity, facilitating further biological testing .

- Mechanistic Insights : Studies have begun to elucidate the specific molecular interactions at play, paving the way for targeted drug design .

- Enzymatic Studies : The compound has been evaluated for its stability and reactivity under various enzymatic conditions, revealing insights into its potential as a prodrug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.